molecular formula C7H6BrF3N2 B602839 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE CAS No. 1445995-83-4

4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE

Cat. No.: B602839
CAS No.: 1445995-83-4
M. Wt: 255.03g/mol
InChI Key: SZBGMYJEGZATAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C₇H₆BrF₃N₂ and a molecular weight of 255.04 g/mol . It is a solid at ambient temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step chemical reactions. One common method starts with the bromination of 3-(trifluoromethyl)aniline, followed by nitration and subsequent reduction to yield the desired diamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions typically yield amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine can be compared with similar compounds such as:

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBGMYJEGZATAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.